Product packaging for GCN2iB acetate(Cat. No.:CAS No. 2183470-13-3)

GCN2iB acetate

Cat. No.: B607611
CAS No.: 2183470-13-3
M. Wt: 511.9 g/mol
InChI Key: QNHLMBSUYPVOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Integrated Stress Response as a Cellular Adaptive Pathway

The Integrated Stress Response (ISR) is a fundamental and highly conserved signaling pathway that eukaryotic cells employ to counteract a wide array of stress conditions and restore cellular homeostasis. nih.govjci.org This adaptive pathway is triggered by various physiological and pathological challenges, including extrinsic factors like amino acid deprivation, glucose deficiency, viral infections, and hypoxia, as well as intrinsic stresses such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER). nih.gov

The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.govbmbreports.org This phosphorylation is carried out by one of four distinct eIF2α kinases, each of which responds to a specific type of stress. bmbreports.org The consequence of eIF2α phosphorylation is a global reduction in protein synthesis, which conserves cellular resources. nih.govanygenes.com Paradoxically, this general shutdown of translation allows for the selective synthesis of specific stress-responsive proteins that are crucial for adaptation and survival. bmbreports.org One of the key proteins synthesized under these conditions is the transcription factor ATF4, which plays a central role in orchestrating the transcriptional program of the ISR to promote cellular recovery. nih.govanygenes.com The ISR's ability to integrate diverse stress signals into a common adaptive response highlights its critical role in maintaining cellular health and function. jci.orgbmbreports.org

Central Role of GCN2 in Sensing Amino Acid Homeostasis Perturbations

General Control Nonderepressible 2 (GCN2), also known as eukaryotic translation initiation factor 2 alpha kinase 4 (eIF2AK4), is a serine/threonine-protein kinase that functions as a primary sensor of amino acid availability within the cell. frontiersin.orgnih.gov It plays a pivotal role in initiating the ISR in response to amino acid deprivation. frontiersin.orgwikipedia.org The canonical mechanism of GCN2 activation involves the binding of uncharged transfer RNA (tRNA), which accumulates when a specific amino acid is scarce. frontiersin.org This binding event to the histidyl-tRNA synthetase-like (HisRS) domain of GCN2 triggers a conformational change, leading to its activation through homodimerization and autophosphorylation. frontiersin.org

Once activated, GCN2 phosphorylates eIF2α, leading to the downstream effects of the ISR, including the repression of general protein synthesis and the induced translation of stress-related transcription factors like ATF4. nih.govwikipedia.org ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, thereby helping to restore amino acid balance. wikipedia.org Beyond its canonical role in sensing amino acid deficiency, GCN2 can also be activated by other stressors such as UV irradiation, oxidative stress, and ribosome stalling. frontiersin.orgoup.com This positions GCN2 as a crucial regulator of cellular homeostasis, with its influence extending to processes like cell cycle control and lipid metabolism. wikipedia.org

Significance of GCN2 as a Therapeutic Research Target

The critical role of GCN2 in cellular stress responses has made it a significant target for therapeutic research, particularly in the context of cancer and other diseases. frontiersin.orgfrontiersin.org In the tumor microenvironment, nutrient availability is often limited due to the high metabolic demands of rapidly proliferating cancer cells. frontiersin.orgaacrjournals.org Cancer cells can hijack the GCN2-mediated ISR to adapt to this nutrient-poor environment and promote their own survival. frontiersin.org Therefore, inhibiting GCN2 activity is being explored as a strategy to sensitize cancer cells to nutrient deprivation and enhance the efficacy of other cancer therapies. frontiersin.orgbioscience.co.uk

Conversely, activation of GCN2 can be beneficial in other contexts. For instance, GCN2 activation is required for a proper inflammatory response to infection and plays a protective role in certain inflammatory conditions. frontiersin.orgfrontiersin.org Research has shown that GCN2 inhibition can restore the function of immune cells that are suppressed by the nutrient-deprived tumor microenvironment. aacrjournals.orgrapt.com This dual role of GCN2, promoting survival in some contexts and contributing to pathology in others, underscores its importance as a therapeutic target. The development of specific modulators of GCN2 activity, such as GCN2iB acetate (B1210297), provides valuable tools for investigating the therapeutic potential of targeting this key stress-sensing kinase in a variety of diseases, including cancer, inflammatory disorders, and age-related conditions. frontiersin.orgfrontiersin.orgbiorxiv.org

Research Findings on GCN2iB

Recent studies have explored the effects of GCN2 inhibitors, providing insights into the therapeutic potential of targeting this kinase.

A notable compound in this area of research is GCN2iB. biorbyt.com It is an ATP-competitive inhibitor of GCN2. biorbyt.com Interestingly, at low concentrations, GCN2iB has been observed to paradoxically increase the phosphorylation of eIF2α by Gcn2, thereby enhancing the cellular response to nutritional stress. hoelzel-biotech.commedchemexpress.comnih.gov This compound has been shown to activate GCN2 mutants that lack functional regulatory domains. nih.gov

The potential therapeutic applications of GCN2 inhibition are being actively investigated. For instance, inhibiting GCN2 has been shown to sensitize cancer cells with low basal levels of asparagine synthetase to the anti-leukemic agent L-asparaginase. bioscience.co.uktargetmol.com In preclinical models of prostate cancer, both genetic and pharmacological inhibition of GCN2, including the use of GCN2iB, has been demonstrated to inhibit cancer growth. elifesciences.org Furthermore, in models of hepatocellular carcinoma, GCN2 inhibition has been shown to promote tumor regression when combined with dietary arginine deprivation. frontiersin.org

The table below summarizes key research findings related to GCN2iB and other GCN2 inhibitors.

Research AreaFindingImplication
Mechanism of Action GCN2iB is an ATP-competitive inhibitor of GCN2. biorbyt.comProvides a specific tool to probe the function of the GCN2 kinase domain.
Paradoxical Activation At low concentrations, GCN2iB can activate GCN2 and enhance the ISR. nih.govresearchgate.netHighlights the complex pharmacodynamics of kinase inhibitors and the need for careful dose-response studies.
Cancer Therapy GCN2 inhibition sensitizes cancer cells to nutrient deprivation and other therapies. frontiersin.orgbioscience.co.ukSuggests a promising strategy for treating various cancers, particularly those in nutrient-poor microenvironments. aacrjournals.org
Prostate Cancer Inhibition of GCN2 with GCN2iB impedes the growth of prostate cancer models. elifesciences.orgIdentifies GCN2 as a potential therapeutic target for prostate cancer. elifesciences.org
Immune Response GCN2 inhibition can restore the function of immune cells in the tumor microenvironment. aacrjournals.orgrapt.comOffers a potential immunotherapeutic approach by overcoming tumor-induced immune suppression. rapt.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2183470-13-3

Molecular Formula

C20H16ClF2N5O5S

Molecular Weight

511.9 g/mol

IUPAC Name

acetic acid;N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C18H12ClF2N5O3S.C2H4O2/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10;1-2(3)4/h4-9,26H,1H3,(H2,22,24,25);1H3,(H,3,4)

InChI Key

QNHLMBSUYPVOLX-UHFFFAOYSA-N

SMILES

O=S(C1=CC(Cl)=CN=C1OC)(NC2=CC=C(F)C(C#CC3=CN=C(N)N=C3)=C2F)=O.CC(O)=O

Canonical SMILES

CC(=O)O.COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GCN2iB;  GCN2iB acetate.

Origin of Product

United States

Molecular and Cellular Mechanisms of Gcn2ib Acetate Action

Characterization of GCN2iB Acetate (B1210297) as an ATP-Competitive GCN2 Modulator

GCN2iB acetate is a small molecule that interacts with the General Control Nonderepressible 2 (GCN2) protein kinase, a key regulator of cellular stress responses. Its primary mechanism of action involves binding to the ATP-binding site of the GCN2 kinase domain. nih.govabmole.com This interaction classifies it as an ATP-competitive modulator.

Enzymatic Inhibition Profile and Selectivity for GCN2 Kinase Activity

This compound is a potent inhibitor of GCN2, with a reported IC50 value of 2.4 nM. abmole.commedchemexpress.com This indicates that a very low concentration of the compound is required to reduce the enzymatic activity of GCN2 by half.

To assess its specificity, GCN2iB has been tested against a broad panel of kinases. In a screening of 468 different kinases, GCN2iB at a concentration of 1 µM demonstrated high selectivity for GCN2. abmole.commedchemexpress.com Specifically, it inhibited GCN2 by over 99.5%. abmole.commedchemexpress.com While it showed some off-target effects, inhibiting MAP2K5, STK10, and ZAK by more than 95%, its primary and most potent activity is directed towards GCN2. abmole.commedchemexpress.com Another study confirmed its selectivity for GCN2 over a panel of 465 kinases but noted inhibition of MAP2K5, eukaryotic translation initiation factor 2α kinase 2 (EIF2AK2), and MAP3K20 at a 1 µM concentration. caymanchem.com The specificity of GCN2iB is further supported by findings that it had no effect on the growth of GCN2 knockout cells, even at concentrations up to 10 µM. elifesciences.org

Table 1: Kinase Inhibition Profile of GCN2iB

Kinase Target Inhibition at 1 µM IC50 Reference
GCN2 >99.5% 2.4 nM medchemexpress.com
MAP2K5 >95% Not specified medchemexpress.com
STK10 >95% Not specified medchemexpress.com
ZAK >95% Not specified medchemexpress.com
EIF2AK2 Inhibited Not specified caymanchem.com

Paradoxical GCN2 Activation by this compound at Specific Concentrations

Interestingly, this compound does not act solely as an inhibitor. At certain concentrations, it can paradoxically activate GCN2, a phenomenon also observed with other ATP-competitive kinase inhibitors like those targeting B-RAF. nih.govresearchgate.net

The paradoxical activation of GCN2 by this compound manifests as a biphasic dose-response curve for both GCN2 autophosphorylation and the phosphorylation of its primary substrate, eukaryotic initiation factor 2 alpha (eIF2α). nih.gov In the absence of other stressors, low concentrations of GCN2iB (in the range of 10 to 100 nM) lead to an increase in the phosphorylation of GCN2 (p-GCN2) and eIF2α (p-eIF2α). nih.gov However, as the concentration of GCN2iB increases beyond 250 nM, the levels of p-GCN2 fall below baseline, indicating inhibition. nih.gov This biphasic effect suggests a complex regulatory mechanism where the compound can function as an activator at low doses and an inhibitor at high doses. nih.govbiorxiv.org

The paradoxical activation by GCN2iB is thought to involve allosteric modulation and conformational changes within the GCN2 protein. biorxiv.orgnih.gov It is proposed that the binding of GCN2iB to the ATP-binding site of one protomer in the GCN2 dimer stabilizes the enzyme in a conformation that, while non-productive for its own kinase activity, allosterically activates the other drug-free protomer. nih.gov This model is supported by structural mass spectrometry and biochemical assays which suggest that GCN2iB promotes an active conformation in the HisRS domain while competitively inhibiting the kinase domain. biorxiv.org This conformational change facilitates the activating phosphorylation of GCN2, possibly through trans-autophosphorylation by another activated GCN2 molecule that is not bound to the inhibitor. biorxiv.org

Biphasic Response of GCN2 Autophosphorylation and eIF2α Phosphorylation

Downstream Signaling Pathway Modulation by this compound

The primary downstream effect of GCN2 modulation by this compound is the regulation of the Integrated Stress Response (ISR). biorxiv.org The ISR is a crucial cellular pathway that helps cells adapt to various stress conditions. nih.gov

Regulation of Eukaryotic Translation Initiation Factor 2 Alpha (eIF2α) Phosphorylation

GCN2 is one of four known kinases that phosphorylates eIF2α at serine 51 in response to cellular stress, such as amino acid deprivation. nih.govmdpi.com This phosphorylation event is a central control point of the ISR. researchgate.net Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis, which conserves resources. researchgate.net Paradoxically, it also leads to the preferential translation of certain mRNAs, such as that encoding the transcription factor ATF4. nih.gov

This compound directly influences this pathway. At inhibitory concentrations (e.g., 1 µM), GCN2iB significantly reduces the phosphorylation of both GCN2 and eIF2α, thereby suppressing the ISR. medchemexpress.comelifesciences.orgbiorxiv.org Conversely, at lower, activating concentrations, GCN2iB increases eIF2α phosphorylation, enhancing the ISR. nih.govhoelzel-biotech.com This dual regulatory capacity allows GCN2iB to either suppress or activate the ISR depending on its concentration, making it a valuable tool for studying the nuances of this critical signaling pathway.

Impact on Activating Transcription Factor 4 (ATF4) Expression and Transcriptional Activity

This compound functions as a specific, ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, a central player in the Integrated Stress Response (ISR). elifesciences.orgbiorxiv.orgnih.gov The primary substrate of GCN2 is the alpha subunit of eukaryotic initiation factor 2 (eIF2α). embopress.orgnih.gov Under conditions of cellular stress, such as amino acid deprivation, GCN2 becomes activated and phosphorylates eIF2α. embopress.orgmdpi.com This phosphorylation event is a critical switch that, paradoxically, promotes the selective translation of the mRNA encoding Activating Transcription Factor 4 (ATF4). embopress.orgnih.gov

By inhibiting GCN2, this compound prevents the phosphorylation of eIF2α. elifesciences.orgbiorxiv.orgbiorxiv.org This action directly suppresses the preferential translation of ATF4 mRNA, leading to a marked reduction in ATF4 protein levels. elifesciences.orgbiorxiv.orgbiorxiv.org This inhibitory effect has been demonstrated across various cancer cell lines, including those from prostate cancer. elifesciences.orgbiorxiv.orgbiorxiv.org The reduction in ATF4 protein subsequently diminishes its activity as a transcription factor. ATF4 typically upregulates a broad array of genes essential for adapting to stress, particularly those involved in amino acid synthesis and transport. embopress.orgfrontiersin.org Pharmacological inhibition of GCN2 with this compound effectively downregulates the expression of these ATF4 target genes. elifesciences.orgbiorxiv.orgbiorxiv.org

Research in prostate cancer models has shown that treatment with this compound leads to a significant decrease in the expression of ATF4 itself, as well as its downstream targets such as Asparagine Synthetase (ASNS) and Tribbles Homolog 3 (TRIB3). elifesciences.orgbiorxiv.orgbiorxiv.org This targeted suppression of the GCN2-ATF4 axis highlights the compound's mechanism for disrupting cellular homeostasis in cancer cells that rely on this pathway for survival and proliferation. elifesciences.orgembopress.org Interestingly, some studies note that while designed as an inhibitor, GCN2iB can, at low concentrations and in the absence of stress, paradoxically activate GCN2 and enhance ATF4 expression, revealing a complex dose-dependent activity. iu.edunih.gov However, under stress conditions where GCN2 is already active, GCN2iB functions as a canonical inhibitor. iu.edu

Target ProteinCell LineTreatmentResultReference
p-GCN2 (T899) LNCaP, 22Rv1, C4-2B, PC-3GCN2iBDecreased phosphorylation elifesciences.orgbiorxiv.org
p-eIF2α LNCaP, 22Rv1, C4-2B, PC-3GCN2iBReduced levels elifesciences.orgbiorxiv.orgbiorxiv.org
ATF4 LNCaP, 22Rv1, C4-2B, PC-3GCN2iBLowered expression elifesciences.orgbiorxiv.orgbiorxiv.org
ASNS LNCaP, 22Rv1GCN2iBLowered expression elifesciences.orgbiorxiv.org
TRIB3 LNCaP, 22Rv1GCN2iBLowered expression elifesciences.orgbiorxiv.org
SLC7A11 (xCT) LNCaPGCN2iBSharply lowered protein levels elifesciences.orgbiorxiv.org
SLC3A2 (4F2) LNCaPGCN2iBSharply lowered protein levels elifesciences.orgbiorxiv.org

Alterations in Global Protein Synthesis and Selective mRNA Translation

The phosphorylation of eIF2α by GCN2 serves as a key regulatory node for protein synthesis. frontiersin.org High levels of phosphorylated eIF2α sequester the guanine nucleotide exchange factor eIF2B, leading to a depletion of the ternary complex (eIF2-GTP-tRNAiMet) required for translation initiation. nih.gov This results in a general attenuation of global, cap-dependent protein synthesis, which conserves cellular resources during periods of stress. frontiersin.orgnih.gov

This compound, by inhibiting GCN2 and consequently preventing eIF2α phosphorylation, is expected to relieve this translational repression. elifesciences.orgbiorxiv.org Indeed, some studies have shown that GCN2 inhibition or depletion can lead to an increase in global protein synthesis. figshare.comnih.gov For instance, treatment of A375 melanoma cells with GCN2iB resulted in a 1.8-fold increase in protein synthesis as measured by puromycin (B1679871) incorporation. figshare.com

However, the primary and more nuanced effect of the GCN2-eIF2α pathway is the selective translation of specific mRNAs, most notably ATF4. nih.govnih.gov The translation of ATF4 mRNA is uniquely regulated by the presence of upstream open reading frames (uORFs) in its 5' untranslated region. nih.gov Under non-stressed conditions (low p-eIF2α), ribosomes translate these uORFs and fail to reinitiate at the main ATF4 coding sequence. nih.gov During stress (high p-eIF2α), the reduced availability of the ternary complex allows scanning ribosomes to bypass the uORFs and initiate translation at the correct start codon for ATF4. nih.gov

By preventing eIF2α phosphorylation, this compound ensures that ternary complex levels remain high, thus promoting translation of the uORFs and selectively inhibiting the translation of ATF4 mRNA. elifesciences.orgnih.gov This leads to the specific downregulation of ATF4 protein and its downstream transcriptional program, even while global protein synthesis might be permitted or even enhanced. figshare.comnih.gov This dual effect—maintaining or increasing global translation while selectively repressing key stress-response transcripts—is a defining feature of this compound's mechanism of action. figshare.com It is this selective translational reprogramming, rather than a simple shutdown of all protein synthesis, that underpins its biological activity. nih.govembopress.org

ProcessCondition/Cell LineTreatmentEffectReference
Global Protein Synthesis Wounded Keratinocytes (GCN2KO vs WT)Wound Healing AssayGCN2 deletion led to enhanced bulk protein synthesis. nih.gov
Global Protein Synthesis A375 Melanoma CellsGCN2iB (1 μM)1.8-fold increase in puromycin incorporation. figshare.com
Selective mRNA Translation General MechanismHigh p-eIF2α (Stress)Promotes translation of ATF4 mRNA. nih.govnih.gov
Selective mRNA Translation General MechanismLow p-eIF2α (GCN2 inhibition)Suppresses translation of ATF4 mRNA. nih.gov
Selective mRNA Translation NCI-H460 CellsGCN2iB under glutamine deprivationSuppressed ATF4 expression. nih.gov

Role in Biological Processes and Therapeutic Implications Pre Clinical Research

Preclinical studies have highlighted the kinase GCN2 as a critical factor in supporting the growth of prostate cancer by maintaining the balance of amino acids, which is essential for tumor progression. elifesciences.orgnih.govbiorxiv.orgurologytimes.com The inhibition of GCN2, either genetically or pharmacologically with inhibitors like GCN2iB acetate (B1210297), has been shown to significantly reduce the growth of prostate cancer in laboratory and animal models. elifesciences.orgnih.govbiorxiv.org This suggests that targeting GCN2 could be a viable therapeutic approach, effectively starving cancer cells of the necessary nutrients they need to thrive. biorxiv.orgurologytimes.com

Cancer Biology

The integrated stress response (ISR) is a cellular pathway that helps cells adapt to stressful conditions. In many cancers, including prostate cancer, the ISR is suggested to be active, and the eIF2 kinase GCN2 is a key component of this response. elifesciences.orgnih.gov Research indicates that GCN2 is active in both androgen-sensitive and castration-resistant prostate cancer models, where it provides growth advantages. elifesciences.orgnih.govbiorxiv.org

In preclinical studies, the inhibition of GCN2 has demonstrated a significant reduction in the growth of androgen-sensitive prostate cancer cells. elifesciences.orgnih.govbiorxiv.org Both genetic deletion and pharmacological inhibition of GCN2 have been shown to sharply decrease the proliferation of these cancer cells in laboratory settings and reduce tumor growth in xenograft models. elifesciences.orgnih.gov For instance, treatment with GCN2iB impeded the growth of the androgen-sensitive LNCaP cell line. nih.govmdpi.com This effect is attributed to the disruption of amino acid homeostasis, which is crucial for sustaining the rapid growth of tumors. elifesciences.orgnih.gov

GCN2iB acetate has also shown efficacy in preclinical models of castration-resistant prostate cancer (CRPC). elifesciences.orgnih.gov The growth of CRPC cell lines, such as 22Rv1 and PC-3, was impeded by treatment with GCN2iB. nih.govmdpi.com The compound demonstrated robust in vivo efficacy in mouse models of CRPC, supporting its therapeutic potential for this advanced stage of prostate cancer. elifesciences.orgnih.gov The kinase GCN2 is active in these models and confers growth advantages, making its inhibition a promising strategy. elifesciences.orgnih.govbiorxiv.org

Table 1: Effect of this compound on Prostate Cancer Cell Line Proliferation

Prostate Cancer ModelCell LineEffect of this compoundReference
Androgen-SensitiveLNCaPInhibited growth and proliferation nih.govmdpi.com
Castration-Resistant22Rv1Impeded growth nih.govmdpi.com
PC-3Impeded growth nih.govmdpi.com

A significant finding in preclinical research is the ability of GCN2 inhibitors, such as GCN2iB, to sensitize cancer cells to other treatments. Specifically, inhibiting GCN2 has been shown to make cancer cells with low levels of asparagine synthetase (ASNS) more susceptible to the anti-leukemic drug L-asparaginase. nih.gov This combination has been effective in acute lymphoblastic leukemia (ALL) cells by preventing the induction of ASNS, which leads to reduced protein synthesis and triggers apoptosis. nih.govselleckchem.com This synergistic effect has also been observed in acute myelogenous leukemia and pancreatic cancer cells, suggesting a broader applicability of this combination therapy. nih.govselleckchem.com

Effects on Castration-Resistant Prostate Cancer Models

Modulation of Amino Acid Homeostasis and Metabolism in Tumors

GCN2 plays a pivotal role in regulating the expression of numerous amino acid transporters, thereby controlling amino acid homeostasis within prostate cancer tumors. elifesciences.org The inhibition of GCN2 disrupts this delicate balance, leading to reduced amino acid levels and impeding tumor growth. nih.gov

Pharmacological inhibition of GCN2 with this compound has been shown to significantly lower the protein levels of several key amino acid transporters. elifesciences.org In LNCaP cells, treatment with GCN2iB resulted in a sharp reduction of xCT (SLC7A11), CAT-1 (SLC7A1), ASCT1 (SLC1A4), ASCT2 (SLC1A5), and 4F2 (SLC3A2). elifesciences.orgnih.govbiorxiv.org Similarly, in C4-2B, 22Rv1, and PC-3 cells, GCN2iB treatment led to decreased levels of LAT-1 (SLC7A5), xCT (SLC7A11), and 4F2 (SLC3A2). elifesciences.orgnih.gov This downregulation of solute carrier (SLC) genes, which are critical for cancer growth, highlights the mechanism by which GCN2 inhibition impacts tumor metabolism. elifesciences.orgnih.govbiorxiv.org The expression of these transporters is dependent on GCN2, and their reduced expression upon its inhibition leads to a decrease in amino acid import. elifesciences.orgnih.gov

Table 2: Impact of this compound on Amino Acid Transporter Expression in Prostate Cancer Cells

Cell LineTransporter Gene (Protein)Effect of this compound TreatmentReference
LNCaPSLC7A11 (xCT)Sharply lowered protein levels elifesciences.orgnih.govbiorxiv.org
SLC7A1 (CAT-1)Sharply lowered protein levels elifesciences.orgnih.govbiorxiv.org
SLC1A4 (ASCT1)Sharply lowered protein levels elifesciences.orgnih.govbiorxiv.org
SLC1A5 (ASCT2)Sharply lowered protein levels elifesciences.orgnih.govbiorxiv.org
SLC3A2 (4F2)Sharply lowered protein levels elifesciences.orgnih.govbiorxiv.org
C4-2B, 22Rv1, PC-3SLC7A5 (LAT-1)Reduced protein levels elifesciences.orgnih.gov
SLC7A11 (xCT)Reduced protein levels elifesciences.orgnih.gov
SLC3A2 (4F2)Reduced protein levels elifesciences.orgnih.gov
Maintenance of Intracellular Amino Acid Pools Critical for Tumor Growth

The protein kinase GCN2 is essential for the survival of cancer cells, particularly under conditions of nutrient scarcity. nih.gov It plays a critical role in maintaining the necessary balance of amino acids within the cell, a process known as amino acid homeostasis. biorxiv.orgnih.govbiorxiv.org Pre-clinical research in prostate cancer (PCa) models has shown that the ISR regulator GCN2 is activated in PCa and is required for sustained tumor growth. biorxiv.orgnih.govbiorxiv.orgelifesciences.org

GCN2 achieves this by inducing the expression of key genes involved in nutrient transport, including a range of solute-carrier (SLC) genes responsible for importing amino acids into the cell. biorxiv.orgbiorxiv.orgelifesciences.org Pharmacological inhibition of GCN2 with this compound disrupts this process. In both androgen-sensitive (LNCaP) and castration-resistant (22Rv1) human PCa cell lines, treatment with GCN2iB significantly lowered the uptake of amino acids such as leucine (B10760876), lysine, and arginine. biorxiv.orgelifesciences.org This disruption of amino acid import leads to a decrease in the intracellular pool of free amino acids. biorxiv.orgelifesciences.org

The consequence of this depleted amino acid pool is a significant reduction in cancer cell growth. biorxiv.orgnih.gov Studies demonstrated that treating LNCaP cells with GCN2iB markedly reduced their proliferation. biorxiv.org Crucially, this growth defect could be reversed by supplementing the culture medium with additional essential amino acids (EAAs), which restored the intracellular amino acid pools. biorxiv.orgnih.govbiorxiv.org In contrast, adding non-essential amino acids (NEAAs) did not rescue the cells from the growth inhibition caused by GCN2iB. biorxiv.orgbiorxiv.org These findings underscore that GCN2's function in maintaining EAA homeostasis is vital for sustaining tumor growth. biorxiv.orgnih.govbiorxiv.org

Table 1: Effect of GCN2iB on Prostate Cancer Cell Growth and Amino Acid Uptake Data synthesized from studies on LNCaP and 22Rv1 cell lines.

Experimental ConditionObservationImplication
LNCaP cells + GCN2iB Significant reduction in cell proliferation. biorxiv.orgGCN2 activity is required for PCa cell growth.
LNCaP cells + GCN2iB Decreased uptake of leucine, lysine, and arginine. biorxiv.orgelifesciences.orgGCN2 inhibition disrupts amino acid transport.
LNCaP cells + GCN2iB + EAAs Reversal of growth inhibition; restored amino acid pools. biorxiv.orgbiorxiv.orgThe anti-proliferative effect is due to EAA depletion.
LNCaP cells + GCN2iB + NEAAs No reversal of growth inhibition. biorxiv.orgbiorxiv.orgGCN2 is critical specifically for EAA homeostasis.
22Rv1 xenograft models + GCN2iB Reduced tumor growth and levels of select amino acids. biorxiv.orgelifesciences.orgPharmacological inhibition of GCN2 shows in vivo efficacy. biorxiv.orgresearchgate.net

Interplay with Other Oncogenic Signaling Pathways

Eukaryotic cells have evolved sophisticated mechanisms to adapt to fluctuating nutrient levels. Two of the most critical pathways for sensing amino acid availability are the GCN2 pathway and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govnih.govfrontiersin.org Broadly, the GCN2 pathway is activated by amino acid deficiency, while the mTORC1 pathway is activated by amino acid sufficiency. nih.govfrontiersin.org The coordination between these two pathways is crucial for cellular adaptation and survival. nih.gov

Research has uncovered a direct link where GCN2 activation leads to the suppression of mTORC1. nih.govnih.gov Upon amino acid deprivation, activated GCN2 phosphorylates eIF2α and upregulates the transcription factor ATF4. nih.govnih.gov ATF4, in turn, induces the expression of Sestrin2, a stress-responsive protein. nih.govnih.gov Sestrin2 is required to sustain the repression of mTORC1 by preventing its localization to the lysosome, which is necessary for its activation. nih.govnih.gov This mechanism allows GCN2, a sensor of amino acid scarcity, to actively communicate this state to the mTORC1 pathway, which governs anabolic processes like protein synthesis and cell growth. nih.gov

Given that this compound is an inhibitor of GCN2, it directly interferes with this crosstalk. By blocking GCN2, GCN2iB prevents the downstream induction of Sestrin2 that would normally occur under amino acid stress. This intervention disrupts the GCN2-mediated suppression of mTORC1. Indeed, in prostate cancer cells treated with GCN2iB, mTORC1 activity was reported to be transiently reduced. elifesciences.org This highlights the complex, context-dependent interplay between these two central nutrient-sensing pathways. uni-muenchen.de

The inhibition of GCN2 by this compound has been shown to directly impact cell cycle progression, an effect that is dependent on the context of amino acid availability. elifesciences.org In prostate cancer cells, depletion of GCN2 function, either through genetic knockdown or pharmacological inhibition with GCN2iB, leads to an arrest in the G1 phase of the cell cycle, with a corresponding decrease in the number of cells entering the S phase. elifesciences.orgbiorxiv.org

This G1 arrest is a well-known checkpoint control mechanism that can be triggered by amino acid depletion. elifesciences.orgbiorxiv.org The effect is directly linked to GCN2's role in maintaining intracellular amino acid pools. When LNCaP cells were treated with GCN2iB, they accumulated in the G1 phase. elifesciences.orgresearchgate.net However, this cell cycle arrest could be completely reversed by supplementing the growth medium with essential amino acids (EAAs). elifesciences.orgbiorxiv.org

Further investigation revealed that the depletion of a single amino acid, histidine, was a key trigger. elifesciences.org Removing histidine from the growth medium mimicked the G1 arrest caused by GCN2iB treatment. elifesciences.org Conversely, adding extra histidine to the medium was sufficient to alleviate the cell cycle block induced by the GCN2 inhibitor. elifesciences.org This demonstrates that the effect of GCN2iB on the cell cycle is not a generic cytotoxic effect but a specific, context-dependent consequence of its primary mechanism: the disruption of amino acid homeostasis. elifesciences.org

Table 2: Effect of GCN2iB on Cell Cycle Progression in LNCaP Prostate Cancer Cells

ConditionEffect on Cell CycleInterpretation
Control (Vehicle) Normal cell cycle progression.Baseline state.
GCN2iB Treatment Increased percentage of cells in G1 phase; decreased percentage in S phase. elifesciences.orgbiorxiv.orgGCN2 inhibition induces G1 cell cycle arrest.
GCN2iB + EAA Supplementation Reversal of G1 arrest; normal cell cycle progression restored. elifesciences.orgbiorxiv.orgThe cell cycle block is caused by EAA depletion.
Histidine-deficient Medium G1 phase accumulation, similar to GCN2iB treatment. elifesciences.orgHistidine depletion is a key signal for the arrest.
GCN2iB + Histidine Supplementation Alleviation of GCN2iB-induced G1 arrest. elifesciences.orgRestoring histidine levels overcomes the block.
Interaction with mTORC1 Signaling in Amino Acid Sensing

Metabolic Homeostasis and Associated Pathologies

Attenuation of Hepatic Steatosis in Obese Models

Pre-clinical studies using mouse models of obesity have demonstrated that pharmacological inhibition of GCN2 with GCN2iB can effectively alleviate nonalcoholic fatty liver disease (NAFLD), or hepatic steatosis. nih.govnih.gov This protective effect was observed in both genetically obese leptin-deficient (ob/ob) mice and in mice with diet-induced obesity from a high-fat diet (HFD). nih.govresearchgate.netresearchgate.net

Treatment with GCN2iB led to a significant amelioration of fat accumulation in the liver. nih.govnih.gov An untargeted metabolomics analysis of the livers from these mice revealed profound changes in lipid and amino acid metabolic pathways. nih.govresearchgate.net Specifically, GCN2iB treatment resulted in a decrease in the levels of fatty acids and sphingomyelin (B164518), which are associated with lipotoxicity. nih.govnih.gov Concurrently, the treatment increased the levels of beneficial lipids like phosphatidylcholine and also increased levels of aliphatic amino acids. nih.govresearchgate.net The regulation of these lipid metabolites by GCN2iB was associated with the inhibition of lipogenesis pathways and an acceleration of fatty acid degradation pathways. nih.gov These findings suggest that GCN2 plays a key role in regulating hepatic lipid metabolism and that its inhibition can reverse the pathological lipid accumulation seen in obesity-induced fatty liver disease. nih.govnih.gov

Table 3: Metabolic Changes in Fatty Livers of Obese Mice Treated with GCN2iB

Metabolite ClassChange Observed with GCN2iBAssociated Pathway
Fatty Acids Decreased nih.govnih.govInhibition of Lipogenesis, Enhanced Fatty Acid Degradation nih.gov
Sphingomyelin Decreased nih.govnih.govLipid Metabolism Modulation
Phosphatidylcholine Increased nih.govnih.govLipid Metabolism Modulation
Aliphatic Amino Acids Increased nih.govresearchgate.netAmino Acid Metabolism Modulation
Lysophospholipids Decreased nih.govLipid Metabolism Modulation

Mitigation of Oxidative Stress

The development of NAFLD is closely linked to an increase in reactive oxygen species (ROS) and resulting oxidative stress. nih.govresearchgate.net In addition to reducing fat accumulation, GCN2iB treatment was also found to mitigate oxidative stress in the fatty livers of obese mice. nih.govnih.gov This effect is linked to GCN2's role as a novel regulator of Nuclear factor erythroid 2-related factor 2 (NRF2), a master transcriptional regulator of the antioxidant response. nih.govnih.gov

Research has shown that GCN2 interacts with NRF2 and decreases its expression in a KEAP1-dependent manner. nih.govresearchgate.net Activation of GCN2 was found to repress the transcriptional activity of NRF2. nih.govresearchgate.net Therefore, the inhibition of GCN2 by GCN2iB effectively activates the NRF2 pathway. nih.gov This activation leads to the upregulation of antioxidant enzymes, providing protection against the oxidative injuries induced by metabolic stress. nih.gov For instance, GCN2iB treatment was associated with enhanced synthesis of taurine (B1682933) and glutathione, both crucial antioxidants. nih.gov These findings provide direct evidence that GCN2 is a key regulator of redox homeostasis and that GCN2 inhibitors like GCN2iB can protect against oxidative stress in the context of metabolic diseases. nih.govnih.govnih.gov Similar protective effects against oxidative stress have also been observed in models of diabetic cardiomyopathy. mdpi.comresearchgate.net

Regulatory Relationship with Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Signaling Pathway

Pre-clinical research has identified a significant regulatory link between the General Control Nonderepressible 2 (GCN2) kinase and the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway, a critical regulator of cellular defense against oxidative stress. Studies have shown that GCN2 interacts with NRF2 and diminishes its expression through a KEAP1-dependent mechanism. nih.gov Activation of GCN2 has been observed to decrease NRF2 expression in liver cells by enhancing the activity of GSK-3β. nih.gov

In the context of oxidative stress, GCN2 activation represses the transcriptional activity of NRF2. nih.gov Consequently, the inhibition of GCN2 using its inhibitor, GCN2iB, has been demonstrated to alleviate conditions like hepatic steatosis (fatty liver) and oxidative stress in obese mouse models. nih.gov This beneficial effect is dependent on NRF2, indicating that the therapeutic potential of GCN2 inhibition in this context is mediated through the upregulation of the NRF2 pathway. nih.gov This research provides the first direct evidence that GCN2 is a novel regulator of NRF2, suggesting that specific GCN2 inhibitors may hold promise for therapies targeting conditions exacerbated by oxidative stress. nih.gov

Alterations in Lipid and Amino Acid Metabolic Profiles

The inhibition of GCN2 by this compound leads to significant changes in the metabolic profiles of both lipids and amino acids. nih.gov In pre-clinical models of nonalcoholic fatty liver disease (NAFLD), treatment with GCN2iB ameliorated hepatic steatosis and was associated with profound shifts in lipid and amino acid pathways. nih.gov

An untargeted metabolomics analysis of fatty livers treated with GCN2iB revealed specific alterations. nih.gov The treatment resulted in a decrease in the levels of fatty acids and sphingomyelin. nih.gov Conversely, it led to an increase in the abundance of aliphatic amino acids and phosphatidylcholine. nih.gov These changes in lipid metabolites are linked to the inhibition of lipogenesis (fat production) and the acceleration of fatty acid degradation pathways. nih.gov

Furthermore, GCN2iB treatment perturbs several metabolic pathways, as identified by KEGG pathway enrichment analysis. The most significantly affected pathways include:

Taurine and hypotaurine (B1206854) metabolism nih.gov

Glycerophospholipid metabolism nih.gov

Linolenic acid metabolism nih.gov

Aminoacyl-tRNA biosynthesis nih.gov

Cysteine and methionine metabolism nih.gov

Arginine and proline metabolism nih.gov

In studies on diabetic cardiomyopathy, GCN2iB treatment was also shown to profoundly affect myocardial metabolic profiles, notably increasing the levels of taurine and phosphocreatine (B42189). mdpi.com The modulation of these amino acid-related metabolites, alongside the upregulation of antioxidant enzymes, may contribute to the protective effects of GCN2iB against hepatic steatosis and oxidative stress. nih.gov

Table 1: Effects of GCN2iB on Metabolic Profiles in Fatty Livers nih.gov
Metabolite ClassChange in AbundanceSpecific Metabolites Affected
Fatty AcidsDecreasedGeneral fatty acids
SphingolipidsDecreasedSphingomyelin
Amino AcidsIncreasedAliphatic amino acids
PhospholipidsIncreasedPhosphatidylcholine
LysophospholipidsDecreased-

Tissue Regeneration and Cellular Migration

Effects on Keratinocyte Collective Cell Migration During Wound Healing

The process of wound healing relies heavily on the collective migration of keratinocytes to re-epithelialize the wound bed. nih.govmdpi.com Research has shown that the eIF2 kinase GCN2 is a critical regulator of this process. nih.govnih.gov Following the wounding of human keratinocyte monolayers in vitro, GCN2 is rapidly activated. nih.govnih.gov

The pharmacological inhibition of GCN2 with this compound has been demonstrated to significantly delay this collective cell migration and, consequently, wound closure. nih.govnih.govresearchgate.net This finding underscores the essential role of GCN2 in promoting the appropriate induction of collective cell migration, which is a vital part of the re-epithelialization of cutaneous wounds. nih.govnih.gov In vivo experiments using mice deficient in GCN2 have further validated the crucial role of this kinase during the wound healing process in intact skin. nih.govresearchgate.net

Coordination of Reactive Oxygen Species (ROS) Generation and Amino Acid Availability in Cellular Responses

GCN2 plays a pivotal role in coordinating the complex interplay between reactive oxygen species (ROS) and amino acid availability during the cellular response to wounding. nih.gov Healing of cutaneous wounds requires that keratinocytes at the leading edge of the wound generate ROS to facilitate directional cell migration. nih.gov GCN2's function is necessary for the proper coordination of this ROS generation, which is driven by RAC1-GTP. nih.govresearchgate.net

Upon wounding, there is a decrease in the levels of select free amino acids, particularly cysteine. nih.gov This reduction is thought to be an activating signal for GCN2. nih.gov Activated GCN2 is essential for maintaining intracellular free amino acid levels, including cysteine, which are crucial for protein synthesis and managing ROS levels. nih.govresearchgate.net

When GCN2 is inhibited by GCN2iB, this coordination is disrupted. Pharmacological inhibition of GCN2 impairs the organized accumulation of ROS at the leading edge of the wound. researchgate.net Instead of being localized to the migrating front, ROS staining in GCN2-inhibited cells appears disorganized and scattered throughout the keratinocyte monolayer. researchgate.net This demonstrates that GCN2 is critical for orchestrating the generation and localization of ROS and maintaining amino acid homeostasis, both of which are required for effective keratinocyte collective cell migration during wound healing. nih.gov

Table 2: Molecular Effects of GCN2 Inhibition by GCN2iB on Keratinocyte Wound Healing nih.govresearchgate.net
Cellular ProcessEffect of GCN2 Inhibition (with GCN2iB)Underlying Mechanism
Collective Cell MigrationDelayedDisruption of lamellipodia formation and focal adhesion dynamics.
ROS GenerationImpairedDisorganized ROS accumulation, not localized to the leading edge.
Amino Acid MaintenanceDisruptedFailure to maintain intracellular free amino acid levels, especially cysteine.
Wound ClosureDelayedConsequence of impaired cell migration.

Research Methodologies and Investigative Approaches Utilized in Gcn2ib Acetate Studies

In Vitro Cellular Assays

Application in Various Cell Line Models

GCN2iB acetate (B1210297) has been investigated in a variety of human cell line models to understand its effects on cellular processes, particularly in the context of cancer. Prostate cancer cell lines are a primary focus of this research, including androgen-sensitive LNCaP cells and castration-resistant 22Rv1, C4-2B, and PC-3 cells. nih.govbiorxiv.orgbiorxiv.orgmdpi.com These models are crucial for studying the role of the GCN2 kinase in both hormone-dependent and -independent prostate cancer. nih.govmdpi.com

Beyond prostate cancer, the non-cancerous prostate epithelial cell line BPH-1 has been used as a control to assess the specificity of GCN2 inhibition for cancer cells. biorxiv.org The immortalized human keratinocyte cell line NTERT has been employed in studies related to wound healing, demonstrating the role of GCN2 in collective cell migration. iu.edu In the context of liver cancer, the HepG2 cell line has been utilized. medchemexpress.com Additionally, HEK293 cells, a commonly used human embryonic kidney cell line, have been featured in GCN2-related research.

The selection of these diverse cell lines allows for the investigation of GCN2iB acetate's mechanism of action across different cellular backgrounds and disease states.

Immunoblotting for Detection of Phosphorylated and Total Proteins

A key technique to elucidate the molecular mechanism of this compound is immunoblotting. This method is used to detect changes in the levels of total and phosphorylated proteins within the GCN2 signaling pathway. A primary target for analysis is the GCN2 kinase itself, with researchers measuring its autophosphorylation at threonine 899 (p-GCN2-T899) as an indicator of its activation state. nih.govbiorxiv.orgbiorxiv.orgelifesciences.org Treatment with GCN2iB has been shown to decrease the levels of p-GCN2 in various prostate cancer cell lines. nih.govbiorxiv.orgbiorxiv.org

Downstream of GCN2, the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) at serine 51 (p-eIF2α) is a critical event in the integrated stress response (ISR). nih.govelifesciences.orgresearchgate.net Immunoblotting confirms that inhibition of GCN2 with GCN2iB leads to reduced levels of p-eIF2α. nih.govbiorxiv.orgbiorxiv.org

The transcription factor ATF4 is a key effector of the GCN2 pathway, and its protein expression is upregulated upon eIF2α phosphorylation. nih.govelifesciences.orgfrontiersin.org Studies consistently show that treatment with GCN2iB results in lower levels of ATF4 protein. nih.govbiorxiv.orgbiorxiv.orgelifesciences.org This reduction in ATF4 subsequently affects the expression of its target genes, which are also monitored by immunoblotting.

The accompanying table summarizes the effects of GCN2iB on key proteins in the GCN2 pathway as observed through immunoblotting.

Cell LineTreatmentTarget ProteinObserved Effect
LNCaPGCN2iB (2 µM) for 24 hrp-GCN2-T899Decreased
LNCaPGCN2iB (2 µM) for 24 hrp-eIF2α-S51Decreased
LNCaPGCN2iB (2 µM) for 24 hrATF4Decreased
22Rv1GCN2iBp-GCN2-T899Decreased
22Rv1GCN2iBp-eIF2αDecreased
22Rv1GCN2iBATF4Decreased
C4-2BGCN2iBp-GCN2-T899Decreased
C4-2BGCN2iBp-eIF2αDecreased
C4-2BGCN2iBATF4Decreased
PC-3GCN2iBp-GCN2-T899Decreased
PC-3GCN2iBp-eIF2αDecreased
PC-3GCN2iBATF4Decreased

Cell Proliferation and Viability Assessments

The impact of this compound on cancer cell growth is a central area of investigation. Cell proliferation and viability assays are routinely performed to quantify the anti-proliferative effects of this compound. In prostate cancer cell lines such as LNCaP, C4-2B, 22Rv1, and PC-3, pharmacological inhibition of GCN2 with GCN2iB has been shown to significantly inhibit cell growth. biorxiv.orgbiorxiv.org

These assays, often conducted over several days, measure the number of viable cells following treatment with varying concentrations of GCN2iB. The results demonstrate a dose-dependent reduction in the proliferation of these cancer cells. biorxiv.org Conversely, treatment of GCN2 knockout (KO) cells with GCN2iB has no effect on their growth, confirming the inhibitor's specificity for the GCN2 kinase. nih.govbiorxiv.orgelifesciences.org Furthermore, in the non-cancerous prostate cell line BPH-1, where GCN2 is not active, GCN2iB does not significantly impact cell growth. biorxiv.org

The growth inhibition caused by GCN2iB is linked to cell cycle arrest. For instance, in LNCaP cells, treatment with GCN2iB leads to an accumulation of cells in the G1 phase of the cell cycle. nih.gov This effect can be reversed by supplementing the culture medium with essential amino acids, highlighting the role of GCN2 in maintaining amino acid homeostasis necessary for cell cycle progression. nih.gov

The table below summarizes the observed effects of GCN2iB on the proliferation of various cell lines.

Cell LineTreatmentOutcome
LNCaPGCN2iB (500 nM to 10 µM)Significant growth inhibition
C4-2BGCN2iBReduced growth
22Rv1GCN2iBReduced growth
PC-3GCN2iBReduced growth
GCN2 KO cellsGCN2iB (up to 10 µM)No effect on growth
BPH-1GCN2iBNo significant impact on growth

Measurement of Amino Acid Uptake and Intracellular Levels

Given that GCN2 is a key sensor of amino acid availability, studies involving this compound frequently investigate its impact on amino acid transport and intracellular concentrations. nih.govelifesciences.orgfrontiersin.org Research has shown that GCN2 is crucial for the expression of numerous solute carrier (SLC) genes, which encode for amino acid transporters. nih.gov

By inhibiting GCN2 with GCN2iB, researchers have observed a significant disruption in the intracellular levels of free amino acids. nih.govbiorxiv.orgelifesciences.org In LNCaP cells, for example, culturing in the presence of GCN2iB leads to a decrease in the intracellular pools of free amino acids. nih.govbiorxiv.orgelifesciences.org

To more directly assess the effect on amino acid transport, uptake assays are performed. Studies in LNCaP and 22Rv1 cells have measured the uptake of specific amino acids like leucine (B10760876), lysine, and arginine. nih.gov Treatment of LNCaP cells with GCN2iB or the genetic deletion of GCN2 in 22Rv1 cells resulted in a significant reduction in the uptake of these amino acids. nih.gov This suggests that the GCN2-directed gene expression program is vital for the import of amino acids into prostate cancer cells. nih.gov

Analysis of Stress Response Gene Expression

The inhibition of GCN2 by this compound has profound effects on gene expression, particularly on genes involved in the integrated stress response (ISR). nih.govelifesciences.org To understand these changes at a global level, transcriptome analysis using RNA sequencing (RNA-seq) is employed. nih.govbiorxiv.org

In LNCaP cells treated with GCN2iB, RNA-seq analysis revealed significant changes in the expression of hundreds of genes. nih.govbiorxiv.org A notable finding is the downregulation of a large number of solute carrier (SLC) genes, many of which are involved in amino acid transport. nih.gov For instance, out of 61 known SLC genes involved in amino acid transport, 20 of the 27 expressed in LNCaP cells were significantly decreased following GCN2iB treatment. nih.gov

Immunoblotting further validates these findings at the protein level. Treatment of LNCaP cells with GCN2iB leads to a sharp reduction in the protein levels of several amino acid transporters, including xCT (SLC7A11), CAT-1 (SLC7A1), ASCT1 (SLC1A4), ASCT2 (SLC1A5), and 4F2 (SLC3A2). elifesciences.org Similar reductions in LAT-1 (SLC7A5), xCT (SLC7A11), and 4F2 (SLC3A2) were observed in C4-2B, 22Rv1, and PC-3 cells treated with GCN2iB. biorxiv.orgelifesciences.org

These results underscore the critical role of GCN2 in regulating the expression of a broad network of genes that are essential for maintaining cellular homeostasis under conditions of stress.

In Vivo Pre-clinical Models

The efficacy of GCN2 inhibition has been evaluated in vivo using preclinical xenograft models of cancer. frontiersin.orgbiorxiv.orgcaymanchem.com In studies of prostate cancer, cell lines such as 22Rv1 have been used to establish tumors in immunodeficient mice. biorxiv.orgelifesciences.org When these mice are treated with GCN2iB, a significant reduction in tumor growth is observed compared to vehicle-treated controls. biorxiv.org This demonstrates that the anti-proliferative effects seen in vitro translate to an in vivo setting.

Furthermore, patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into a mouse, have also been utilized. frontiersin.org GCN2iB has shown growth inhibitory effects in a prostate cancer PDX model, indicating its potential therapeutic relevance. frontiersin.org

In the context of leukemia, GCN2iB has been tested in xenograft models using CCRF-CEM and MV4-11 leukemia cells. caymanchem.com In these models, GCN2iB, particularly in combination with L-asparaginase, has been shown to reduce tumor volume. caymanchem.com

These in vivo studies are crucial for validating the therapeutic potential of targeting the GCN2 pathway and provide a bridge between laboratory research and potential clinical applications.

Application in Murine Xenograft Models for Cancer Research

Murine xenograft models are a cornerstone in preclinical cancer research, and they have been instrumental in evaluating the in vivo efficacy of this compound. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the study of tumor growth and response to therapeutic agents in a living system.

Studies have utilized xenograft models to demonstrate that pharmacological inhibition of GCN2, the target of this compound, can significantly reduce tumor growth. nih.govbiorxiv.orgelifesciences.org For instance, in models of both androgen-sensitive and castration-resistant prostate cancer, GCN2 inhibition has shown robust in vivo efficacy. nih.govelifesciences.orgresearchgate.net Specifically, in xenografts of 22Rv1 prostate cancer cells, which are castration-resistant, genetic deletion of GCN2 led to a significant reduction in tumor growth over time. biorxiv.org This finding supports the therapeutic potential of GCN2 inhibitors like this compound for treating advanced prostate cancer. nih.govelifesciences.orgresearchgate.net

The data from these xenograft studies highlight the critical role of the GCN2 pathway in sustaining tumor growth, particularly by maintaining amino acid homeostasis. nih.govresearchgate.netelifesciences.org

Table 1: Summary of this compound Research in Murine Xenograft Models

Cancer Type Cell Line Key Findings
Prostate Cancer 22Rv1 Genetic deletion of GCN2 significantly reduced tumor growth.

Use in Genetic Mouse Models (e.g., Gcn2 Knockout, Leptin-Deficient Obese Mice) for Disease Studies

Genetic mouse models provide a powerful tool to dissect the specific roles of genes in various physiological and pathological processes. In the context of this compound research, Gcn2 knockout (KO) mice have been pivotal. These mice lack a functional Eif2ak4 gene, which encodes the GCN2 protein. jax.org Studies using Gcn2 KO mice have been essential for validating the specificity of this compound, as the inhibitor had no effect on the growth of cells derived from these mice. nih.govelifesciences.org This demonstrates that the effects of this compound are directly mediated through the GCN2 kinase. nih.govelifesciences.org

Furthermore, research on Gcn2 KO mice has shed light on the role of GCN2 in metabolic diseases. For example, in mice with type 2 diabetes induced by a high-fat diet and streptozotocin, genetic deletion of GCN2 resulted in less hyperglycemia, insulin (B600854) resistance, and hepatic steatosis compared to wild-type mice. nih.govmdpi.com

Leptin-deficient (ob/ob) obese mice are another critical genetic model used in GCN2-related research. These mice exhibit a phenotype of severe obesity and are used to study metabolic disorders like nonalcoholic fatty liver disease (NAFLD). In ob/ob mice, both genetic knockdown of hepatic GCN2 and pharmacological inhibition with GCN2iB attenuated hepatic steatosis and oxidative stress. nih.gov These findings suggest that inhibiting GCN2 could be a potential therapeutic strategy for NAFLD. nih.gov

Table 2: Application of Genetic Mouse Models in this compound-Related Research

Mouse Model Disease/Condition Studied Key Findings with GCN2 Inhibition/Deletion
Gcn2 Knockout (KO) Type 2 Diabetes Reduced hyperglycemia, insulin resistance, and hepatic steatosis. nih.govmdpi.com
Gcn2 Knockout (KO) Cancer Cell Growth Validated the specificity of this compound. nih.govelifesciences.org

Molecular and Omics Approaches

To delve into the molecular mechanisms underlying the effects of this compound, researchers employ a range of "omics" technologies. These high-throughput methods allow for a global analysis of changes in gene expression, protein levels, and metabolic profiles following treatment with the compound.

Transcriptomic Analysis (RNA-sequencing, Gene Expression Profiling)

Transcriptomic analysis, primarily through RNA-sequencing (RNA-seq), has been a key methodology to understand how GCN2 inhibition by this compound alters gene expression. elifesciences.orgnih.govbiorxiv.org RNA-seq provides a comprehensive snapshot of the transcriptome, which is the complete set of RNA transcripts in a cell. cmbio.io

In studies on prostate cancer cells, RNA-seq analysis revealed that treatment with this compound led to significant changes in the expression of hundreds of genes. elifesciences.orgbiorxiv.org A notable finding was the downregulation of over 60 solute-carrier (SLC) genes, which are involved in amino acid transport. nih.govelifesciences.org This supports the model that GCN2 promotes cancer growth by regulating the expression of genes necessary for amino acid homeostasis. researchgate.netelifesciences.org Gene set enrichment analysis (GSEA) of the differentially expressed genes further highlighted the molecular functions altered by GCN2 inhibition. elifesciences.org

Proteomic Analysis

Proteomic analysis complements transcriptomic data by providing information on the abundance and modifications of proteins. While specific proteomic studies focusing solely on this compound are emerging, the broader field of GCN2 research has utilized quantitative proteomics to understand the cellular response to GCN2 activation and inhibition. uni-muenchen.de This approach can identify changes in protein expression that are regulated at the post-transcriptional level and provide a more direct understanding of the functional consequences of GCN2 inhibition. embopress.org

tRNA Charging Measurements (CHARGE-seq)

A crucial aspect of GCN2 activation is the accumulation of uncharged transfer RNAs (tRNAs), which occurs during amino acid starvation. nih.govbiorxiv.orgelifesciences.orgbiorxiv.org To directly measure the levels of aminoacylated (charged) tRNAs, a technique called CHARGE-seq is employed. nih.govbiorxiv.orgresearchgate.netelifesciences.orgbiorxiv.org

In prostate cancer cells, CHARGE-seq analysis demonstrated that treatment with this compound led to a reduction in the charging of specific tRNAs, such as tRNAHis. nih.govbiorxiv.orgelifesciences.orgbiorxiv.org This effect was reversed by the addition of essential amino acids, providing direct evidence that GCN2 inhibition disrupts amino acid homeostasis by affecting tRNA charging. nih.govbiorxiv.orgelifesciences.orgbiorxiv.org These findings are further supported by qRT-PCR measurements of tRNA charging levels. nih.govbiorxiv.orgelifesciences.org

Untargeted Metabolomics Analysis

Untargeted metabolomics is a powerful approach to obtain a comprehensive profile of the small-molecule metabolites present in a biological sample. rsc.orgrsc.org This methodology has been applied to investigate the metabolic consequences of GCN2 inhibition by this compound in the context of metabolic diseases.

In studies using obese mice, untargeted metabolomics analysis of the liver revealed that GCN2iB treatment led to significant changes in lipid and amino acid metabolic pathways. nih.gov Specifically, there was a decrease in fatty acid and sphingomyelin (B164518) levels and an increase in aliphatic amino acid and phosphatidylcholine levels in fatty livers. nih.gov In diabetic mice, this compound was found to profoundly affect myocardial metabolomic profiles, increasing levels of phosphocreatine (B42189) and taurine (B1682933). nih.gov These findings provide insights into how GCN2 inhibition can ameliorate metabolic disorders by altering cellular metabolism. nih.govnih.gov

Table 3: Summary of Omics Approaches in this compound Research

Omics Approach Key Application in this compound Studies Major Findings
Transcriptomics (RNA-seq) Gene expression profiling in cancer cells treated with this compound. Downregulation of SLC genes involved in amino acid transport. nih.govelifesciences.org
Proteomics Analysis of protein expression changes following GCN2 inhibition. Elucidates post-transcriptional regulation and functional protein changes. uni-muenchen.deembopress.org
tRNA Charging (CHARGE-seq) Measurement of aminoacylated tRNA levels. This compound reduces tRNA charging, which is reversible with amino acid supplementation. nih.govbiorxiv.orgelifesciences.orgbiorxiv.org

| Untargeted Metabolomics | Profiling of metabolites in tissues from animal models of metabolic disease. | this compound alters lipid and amino acid metabolism, ameliorating features of NAFLD and diabetic cardiomyopathy. nih.govnih.gov |

Biochemical and Structural Investigations

The elucidation of this compound's mechanism of action and its effects on cellular pathways relies on a variety of sophisticated biochemical and structural research methodologies. These investigative approaches provide critical insights into the inhibitor's potency, selectivity, and its influence on the complex protein interactions and structural dynamics of its target, the GCN2 kinase.

In Vitro Kinase Activity Assays and IC50 Determination

The primary method for quantifying the potency of a kinase inhibitor is through in vitro kinase activity assays. For GCN2iB, these assays have been instrumental in determining its half-maximal inhibitory concentration (IC50), a key measure of its efficacy. GCN2iB is characterized as an ATP-competitive inhibitor of the serine/threonine-protein kinase GCN2. medchemexpress.comselleckchem.comresearchgate.netclinisciences.com

Research findings consistently report that GCN2iB exhibits a potent inhibitory effect on GCN2, with an IC50 value of 2.4 nM. medchemexpress.comselleckchem.comresearchgate.netchemscene.com The methodology for determining this value often involves the use of recombinant GCN2 protein, which is pre-incubated with the inhibitor before the addition of ATP and a substrate, such as a green fluorescent protein-eIF2α fusion protein. selleckchem.com The level of substrate phosphorylation is then quantified, for example, by using a LanthaScreen Tb-anti-p-eIF2α (pSer52) antibody kit, allowing for the calculation of the IC50 value. selleckchem.com

To assess the selectivity of GCN2iB, its activity is tested against a broad panel of other kinases. In a comprehensive screening of 468 kinases, GCN2iB demonstrated high selectivity. medchemexpress.comresearchgate.netchemscene.com At a concentration of 1 µM, only GCN2 was inhibited by more than 99.5%. medchemexpress.comresearchgate.netchemscene.com A small number of other kinases, namely MAP2K5, STK10, and ZAK, showed over 95% inhibition at this concentration, highlighting the specific nature of GCN2iB's inhibitory action. medchemexpress.comresearchgate.netchemscene.commdpi.com In contrast to a related compound, GCN2iA, GCN2iB showed no inhibition of GSK3β. researchgate.net

Table 1: In Vitro Inhibitory Profile of GCN2iB

Target KinaseIC50 (nM)% Inhibition at 1 µMReference
GCN22.4>99.5% medchemexpress.comresearchgate.net
MAP2K5Not Reported>95% medchemexpress.comresearchgate.net
STK10Not Reported>95% medchemexpress.comresearchgate.net
ZAKNot Reported>95% medchemexpress.comresearchgate.net
GSK3βNot Reported0% researchgate.net

Studies of Protein-Protein Interactions (e.g., GCN1-GCN2, GCN2-NRF2)

The regulatory function of GCN2 is intricately linked to its interactions with other proteins. Investigating how this compound affects these interactions is crucial for understanding its broader biological effects.

GCN1-GCN2 Interaction: The activation of GCN2 in response to amino acid starvation is critically dependent on its interaction with the GCN1 protein. uni-muenchen.deplos.org GCN1 is believed to act upstream of GCN2, regulating its autophosphorylation and subsequent signaling. uni-muenchen.deplos.org Studies have shown that GCN1 must directly bind to GCN2 for GCN2 to carry out its functions. plos.orgnih.gov Research utilizing WEE1 inhibitors, which can activate the GCN2 pathway, has demonstrated that this activation is dependent on GCN1. biorxiv.org Significantly, the subsequent induction of the integrated stress response (ISR) can be effectively blocked by treatment with GCN2iB, confirming the inhibitor's ability to interrupt this specific signaling cascade. biorxiv.org This highlights the utility of GCN2iB as a chemical probe to dissect the GCN1-GCN2 regulatory axis.

GCN2-NRF2 Interaction: Recent studies have uncovered a novel regulatory relationship between GCN2 and the transcription factor NRF2, a key regulator of cellular redox homeostasis. nih.govnih.gov Research has provided direct evidence that GCN2 interacts with NRF2, leading to a decrease in NRF2 expression in a manner that depends on KEAP1. nih.govnih.gov Activation of GCN2, either through leucine deprivation or with the agonist halofuginone, was found to decrease NRF2 expression in hepatocytes. nih.gov Conversely, the inhibition of GCN2 using GCN2iB was shown to ameliorate hepatic steatosis and oxidative stress in obese mouse models. nih.govnih.gov This therapeutic effect was associated with the inhibitor's ability to block GCN2's repressive effect on NRF2, thereby restoring NRF2-dependent antioxidant responses. nih.gov These findings establish GCN2 as a novel regulator of NRF2 and point to the potential of GCN2 inhibitors in modulating this pathway. nih.govnih.gov

Structural Characterization of GCN2 Kinase Domain (relevant for GCN2 inhibitors)

Understanding the three-dimensional structure of the GCN2 kinase domain is fundamental to comprehending how inhibitors like GCN2iB bind and exert their effects. While crystal structures of GCN2 in a complex specifically with this compound are not publicly detailed, studies on the human GCN2 kinase domain bound to other inhibitors provide invaluable insights. rcsb.orgportlandpress.com

X-ray crystallography has revealed that the GCN2 kinase domain adopts the canonical protein kinase fold, which is characterized by two main parts: a β-stranded N-terminal lobe and an α-helical C-terminal lobe. portlandpress.com These two lobes are connected by a flexible hinge region. portlandpress.com The ATP-binding pocket, the target for ATP-competitive inhibitors like GCN2iB, is located in the cleft between these two lobes. portlandpress.com

Structural studies have successfully crystallized the human GCN2 kinase domain in complex with two different inhibitors, revealing three new conformations of the activation loop, which is a key regulatory segment of the kinase. rcsb.orgportlandpress.com These structures show that different ligands binding to the ATP pocket can stabilize a range of conformational states. portlandpress.com This structural plasticity can be exploited for the rational design of conformation-selective inhibitors. portlandpress.com

Furthermore, these investigations have described a novel dimerization arrangement for the GCN2 kinase domain, suggesting it can form an inactive antiparallel dimer. rcsb.orgportlandpress.com It is hypothesized that the binding of uncharged tRNA triggers conformational changes that shift the equilibrium towards an active parallel dimer. portlandpress.com More recent analyses of human GCN2 kinase domain structures have identified an alternative dimeric conformation that more closely resembles the active state of other ISR kinases. nih.gov These structural details of different activation and dimerization states are critical for understanding the mechanism of both kinase activation and its inhibition by small molecules.

Table 2: Key Structural Features of the Human GCN2 Kinase Domain

Structural ElementDescriptionRelevance to InhibitionReference
N-terminal LobePrimarily composed of a five-stranded antiparallel β-sheet and the conserved αC-helix.Forms one side of the ATP-binding cleft. portlandpress.com
C-terminal LobePredominantly α-helical.Forms the other side of the ATP-binding cleft and contains the activation loop. portlandpress.com
Hinge RegionA flexible loop connecting the N- and C-lobes.Inhibitors often form hydrogen bonds with the backbone of the hinge region. portlandpress.com
Activation LoopA flexible loop in the C-lobe whose conformation determines kinase activity (e.g., DFG motif).Different inhibitors can stabilize distinct active or inactive conformations of this loop. portlandpress.com
Dimer InterfaceRegions on the kinase surface involved in forming dimers; multiple configurations (e.g., active parallel, inactive antiparallel) have been observed.Inhibitors could potentially modulate the equilibrium between different dimeric states. rcsb.orgportlandpress.comnih.gov

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Mechanisms Underlying Paradoxical GCN2 Activation by GCN2iB Acetate (B1210297)

A significant area of investigation surrounds the paradoxical activation of the GCN2 kinase by GCN2iB, a compound designed to be an inhibitor. nih.gov At high concentrations, GCN2iB effectively inhibits GCN2 kinase activity, but at lower concentrations, it functions as a potent activator, inducing GCN2 and increasing the phosphorylation of its substrate, eIF2α. nih.gov This phenomenon, where an ATP-competitive inhibitor stimulates enzyme activity, has been observed with other kinases like B-RAF. nih.gov

Future research must fully dissect the molecular underpinnings of this dual activity. Current studies suggest that GCN2iB and other type I½ kinase inhibitors bind to the ATP-binding site and stabilize the enzyme in a non-productive, yet active-like conformation (DFG-in, αC helix-out). nih.gov One proposed model posits that the binding of the inhibitor to one protomer within the GCN2 homodimer allosterically causes the activation of the second, drug-free protomer. nih.govbiorxiv.org This leads to a characteristic disconnect where kinase autophosphorylation is promoted, but the subsequent phosphorylation of eIF2α may be affected differently depending on inhibitor concentration. biorxiv.org

Key unanswered questions include:

How does GCN2iB binding to the ATP pocket allosterically transmit conformational changes to the rest of the protein, particularly the HisRS domain, to promote an active state? biorxiv.orgresearchgate.net

What is the precise stoichiometry of inhibitor binding to the GCN2 dimer that dictates the switch from activation to inhibition?

Are the regulatory domains of GCN2, which are essential for activation by uncharged tRNAs, completely dispensable for activation by GCN2iB, as some studies suggest? nih.gov

How does this paradoxical activation mechanism compare to that induced by other small molecules, such as certain RAF inhibitors, that also activate GCN2? biorxiv.org

Biochemical assays using full-length GCN2 and structural mass spectrometry are critical tools to build a comprehensive model of how these compounds activate the enzyme. biorxiv.orgresearchgate.net Such understanding is crucial for the development of drugs that can truly and specifically inhibit GCN2 without the confounding effects of paradoxical activation. researchgate.net

Exploration of Broader Therapeutic Potential of GCN2iB Acetate in Other Pre-clinical Disease Models

The therapeutic potential of GCN2iB has been most extensively studied in oncology, but its utility in other disease contexts warrants deeper exploration. The Integrated Stress Response (ISR), which GCN2 regulates, is implicated in a wide range of pathologies. frontiersin.org

Oncology: In pre-clinical models of prostate cancer (PCa), both androgen-sensitive and castration-resistant, genetic or pharmacological inhibition of GCN2 with GCN2iB significantly reduces tumor growth in vitro and in xenograft models. biorxiv.orgelifesciences.orgelifesciences.orgresearchgate.net The mechanism involves the disruption of amino acid homeostasis by downregulating the expression of critical amino acid transporters. biorxiv.orgelifesciences.orgbiorxiv.org Studies have also shown that GCN2iB has potent antitumor activity when combined with asparaginase (B612624) in models of acute lymphoblastic leukemia (ALL) and pancreatic cancer. uni-muenchen.demedchemexpress.com

Pulmonary Arterial Hypertension (PAH): Biallelic mutations in the EIF2AK4 gene, which encodes GCN2, are causal in rare forms of PAH. nih.gov Intriguingly, some missense variants result in hypomorphic (partially active) GCN2 proteins. nih.govbiorxiv.org These hypomorphic variants were found to be amenable to paradoxical activation by GCN2iB, which rescued their function in reporter assays. nih.govbiorxiv.org This suggests a potential therapeutic strategy for individuals with such specific hypomorphic mutations, where controlled activation, rather than inhibition, of GCN2 could be beneficial. nih.gov

Wound Healing: Recent research has uncovered a critical role for GCN2 in keratinocyte collective cell migration during wound healing. nih.govresearchgate.net Pharmacological inhibition of GCN2 with GCN2iB was found to significantly delay this migration and wound closure in vitro. researchgate.net This was validated in GCN2-deficient mouse models, highlighting the kinase's role in coordinating the re-epithelialization of cutaneous wounds. researchgate.net Further investigation is needed to understand if modulating GCN2 activity could be a viable strategy in managing chronic wounds.

Future studies should expand the scope of pre-clinical models to other cancers with known amino acid dependencies and to neurological disorders where chronic ISR activation is implicated. nih.govresearchgate.net

Table 1: Summary of GCN2iB Effects in Pre-clinical Disease Models

Disease Model Cell/Animal Model Key Findings Citations
Prostate Cancer LNCaP, 22Rv1, PC-3, C4-2B cell lines; Xenograft models Inhibition of GCN2 by GCN2iB reduces cell proliferation and tumor growth by disrupting amino acid transporter expression. biorxiv.orgelifesciences.orgelifesciences.orgbiorxiv.orgnih.gov
Acute Lymphoblastic Leukemia (ALL) CCRF-CEM cell line; Xenograft models GCN2iB shows potent, synergistic antitumor activity when combined with asparaginase. uni-muenchen.demedchemexpress.com
Pancreatic Cancer SU.86.86 cell line; Xenograft models Robust antitumor activity observed with the combination of GCN2iB and asparaginase. medchemexpress.com
Pulmonary Arterial Hypertension (PAH) Cell-based assays with GCN2 variants GCN2iB paradoxically activates certain hypomorphic GCN2 variants, suggesting a potential therapeutic approach for specific patient populations. nih.govbiorxiv.org
Cutaneous Wound Healing Human keratinocyte monolayers; GCN2-deficient mice Inhibition of GCN2 with GCN2iB delays collective cell migration and wound closure. nih.govresearchgate.net

In-depth Analysis of this compound Specificity and Potential Off-Target Pathway Modulations

The efficacy and safety of any kinase inhibitor are critically dependent on its specificity. GCN2iB has been reported as a highly selective ATP-competitive inhibitor of GCN2. medchemexpress.com

A kinase selectivity screen of 468 kinases at a 1 µM concentration showed that GCN2 was inhibited by >99.5%. medchemexpress.com However, the same screen revealed that three other kinases—MAP2K5, STK10, and ZAK (ZAK-alpha)—were inhibited by >95%, indicating potential for off-target effects, particularly at higher concentrations. medchemexpress.commdpi.com It is important to note that GCN2iB was found not to alter the protein levels of the androgen receptor (AR) in prostate cancer cells, suggesting specificity in that particular context. biorxiv.org

Future research must rigorously characterize these potential off-target activities. Unanswered questions include:

What are the functional consequences of inhibiting MAP2K5, STK10, and ZAK in the cellular contexts where GCN2iB is being tested?

Does GCN2iB engage other proteins or pathways in an "off-target" manner that could contribute to its observed efficacy or potential toxicities?

How does the specificity profile of GCN2iB compare to other GCN2 inhibitors, such as the allosteric inhibitor A-92 or triazolo[4,5-d]pyrimidine derivatives? nih.govuni-muenchen.de

A thorough investigation using unbiased, systems-level approaches like chemical proteomics is needed to identify the complete spectrum of GCN2iB's direct and indirect cellular targets. frontiersin.org This knowledge is imperative for accurately interpreting experimental results and anticipating the clinical translatability of GCN2iB-based therapies. frontiersin.org

Table 2: Kinase Selectivity Profile of GCN2iB (at 1 µM)

Kinase Percent Inhibition Potential Implication Citations
GCN2 >99.5% Primary target medchemexpress.com
MAP2K5 >95% Potential off-target medchemexpress.commdpi.com
STK10 >95% Potential off-target medchemexpress.commdpi.com
ZAK >95% Potential off-target medchemexpress.commdpi.com

Integration of Multi-Omics Datasets for a Systems-Level Understanding of this compound Effects

To move beyond a linear view of GCN2 signaling, future studies must integrate multiple layers of "-omics" data. This approach can provide a holistic picture of the cellular reprogramming induced by GCN2iB. uni-muenchen.deelifesciences.orgnih.gov

Transcriptomics (RNA-seq): In prostate cancer cells, RNA-seq analysis following GCN2iB treatment revealed widespread changes in the transcriptome. elifesciences.orgresearchgate.net Notably, it led to the discovery that GCN2 regulates the expression of over 60 solute-carrier (SLC) genes involved in amino acid transport. elifesciences.orgresearchgate.net This finding was crucial for mechanistically linking GCN2 inhibition to the observed cancer cell growth defects. biorxiv.org

Proteomics: Studies combining transcriptomic and proteomic analyses have shown that the correlation between mRNA and protein abundance changes in response to GCN2iB can be moderate, with a significant number of genes showing discordant regulation. biorxiv.org This highlights the importance of post-transcriptional and translational control mechanisms in the cellular response to GCN2 inhibition.

Metabolomics and tRNA Charging (CHARGE-seq): The direct functional output of altered amino acid transport can be measured through metabolomics and specialized techniques like CHARGE-seq, which measures the aminoacylation status of tRNAs genome-wide. researchgate.net In prostate cancer cells, treatment with GCN2iB dramatically reduced tRNA charging levels, a state that was reversed by the addition of essential amino acids. researchgate.net

A key future direction is to integrate these multi-omics datasets to build comprehensive network models of the GCN2-regulated cellular response. elifesciences.orgnih.gov This systems-level approach will be invaluable for:

Identifying novel downstream effectors and biomarkers of GCN2iB activity.

Understanding the complex interplay between GCN2, the ISR, and other major signaling hubs like mTORC1. uni-muenchen.de

Uncovering unexpected cellular vulnerabilities that can be exploited for combination therapies. acs.org

Dissecting how GCN2 inhibition affects distinct cellular processes, from ribosome biogenesis to mitochondrial metabolism. elifesciences.orgbiorxiv.org

Investigation of Novel Combination Therapeutic Strategies Involving this compound

The role of GCN2 as a key node in the cellular stress response makes its inhibition an attractive strategy to combine with therapies that induce metabolic or other forms of stress. mdpi.com The rationale is that by blocking the adaptive GCN2 pathway, cancer cells become more vulnerable to the primary therapeutic agent. mdpi.com

Amino Acid Depletion: The most validated combination strategy involves pairing GCN2iB with agents that deplete amino acids. The combination of GCN2iB and asparaginase (ASNase), which depletes asparagine and glutamine, shows potent synergistic antitumor effects in pre-clinical models of ALL and pancreatic cancer. medchemexpress.comresearchgate.net

Targeting Proteostasis and Cell Cycle: GCN2 inhibition may also synergize with drugs that target protein recycling (e.g., proteasome inhibitors) or cell cycle regulation. mdpi.com Since GCN2 inhibition can cause an accumulation of cells in the G1 phase of the cell cycle, combining it with drugs that target other cell cycle checkpoints could be a promising avenue. biorxiv.orgnih.gov

Targeting Resistance Mechanisms: In melanoma, resistance to asparagine deprivation has been shown to involve a dual-axis response: the GCN2-ATF4 pathway to restore amino acid levels and the MAPK-BCLXL pathway to promote survival. acs.org This suggests that a triple combination involving asparagine deprivation, a GCN2 inhibitor, and a MAPK inhibitor could be highly effective. acs.org

Future research should employ high-throughput screening of compound libraries to systematically identify novel synergistic combinations with GCN2iB across a diverse range of cancer types. mdpi.com These screens should include not only conventional chemotherapeutics but also targeted agents and immunotherapy, as the ISR is known to modulate immune responses.

Further Dissection of this compound's Precise Role in Specific Cellular Adaptive Responses

Amino Acid Homeostasis: GCN2's canonical role is to sense amino acid deficiency via uncharged tRNAs. elifesciences.org Studies with GCN2iB have confirmed that inhibiting GCN2 disrupts the maintenance of intracellular free amino acid pools, not just by failing to initiate the ISR but by actively downregulating the expression of key amino acid transporters (e.g., SLC7A11, SLC7A5, SLC3A2). biorxiv.orgelifesciences.orgbiorxiv.org This leads to an inability to cope with nutrient stress and triggers cell cycle arrest. biorxiv.orgnih.gov

Translational Control: A primary consequence of GCN2 activation is the phosphorylation of eIF2α, which reduces global protein synthesis while allowing for the preferential translation of specific mRNAs, like that of the transcription factor ATF4. nih.govfrontiersin.org GCN2iB blocks this entire cascade, preventing both the shutdown of bulk translation and the induction of the ATF4-driven adaptive gene expression program. biorxiv.org However, some studies suggest that in certain contexts, GCN2 may have ISR-independent roles, for instance, in preventing excessive ribosome biogenesis. biorxiv.org GCN2iB is a critical tool to explore these non-canonical functions.

Redox Homeostasis and Cell Migration: In the context of wound healing, GCN2 activity is necessary for coordinating RAC1-GTP-driven reactive oxygen species (ROS) generation, which is essential for cell migration. researchgate.net Inhibition by GCN2iB disrupts this process, revealing a novel role for GCN2 in linking amino acid sensing to the management of oxidative stress and cytoskeletal dynamics. nih.govresearchgate.net

Future work should use GCN2iB as a precise chemical probe to delineate the specific cellular tasks managed by GCN2 under various stress conditions, distinguishing its role from the other three eIF2α kinases (PERK, PKR, HRI). frontiersin.orgnih.gov This will clarify which cellular adaptive responses are uniquely dependent on GCN2 and are therefore most susceptible to therapeutic intervention with GCN2iB.

Table 3: Key Cellular Pathways and Responses Modulated by GCN2iB

Pathway/Response Effect of GCN2iB Treatment Key Downstream Molecules Affected Citations
Integrated Stress Response (ISR) Inhibition p-eIF2α, ATF4, TRIB3, ASNS elifesciences.orgbiorxiv.org
Amino Acid Homeostasis Disruption SLC transporters (SLC7A11, SLC3A2, etc.), intracellular amino acid pools biorxiv.orgelifesciences.orgelifesciences.orgbiorxiv.org
mRNA Translation Prevents global reduction and specific upregulation eIF2α, ATF4 nih.govbiorxiv.org
Cell Cycle Control G1 phase arrest - biorxiv.orgnih.gov
Collective Cell Migration Inhibition RAC1, ROS nih.govresearchgate.net

Q & A

Q. What is the primary mechanism of GCN2iB in inhibiting GCN2 kinase activity?

GCN2iB acts as an ATP-competitive inhibitor targeting the kinase domain of GCN2, a serine/threonine kinase central to the integrated stress response (ISR). It binds to the ATP-binding pocket with high specificity (IC50 = 2.4 nM), blocking phosphorylation of its substrate, eIF2α, thereby suppressing downstream ATF4-mediated stress adaptation pathways .

  • Methodological Note : Validate inhibition via immunoblotting for phosphorylated eIF2α (S51) and GCN2 autophosphorylation (T899). Use concentrations ≥1 µM to ensure complete inhibition and avoid paradoxical activation .

Q. How should researchers optimize GCN2iB concentration in cell-based assays?

GCN2iB exhibits a biphasic dose-response:

  • Low concentrations (0.001–0.1 µM) : Paradoxically activate GCN2 via allosteric mechanisms, increasing p-T899 and transiently elevating p-eIF2α.
  • High concentrations (≥1 µM) : Fully inhibit GCN2 kinase activity .
  • Methodological Recommendation : Perform dose-response curves (0.001–10 µM) with parallel monitoring of ISR markers (ATF4, CHOP) and cell viability assays. Include controls with ISR inducers (e.g., histidinol) to contextualize effects .

Q. What are standard protocols for in vivo administration of GCN2iB?

  • Dosing : 10–50 mg/kg via oral gavage or intraperitoneal injection, depending on model (e.g., xenograft tumors vs. diabetic cardiomyopathy).
  • Validation : Measure tumor/serum pharmacodynamics (e.g., ATF4 suppression) and pair with proteomic/transcriptomic profiling to confirm target engagement .
  • Synergy Note : Combine with L-asparaginase (ASNase) in amino acid-deprivation models to exploit synthetic lethality .

Advanced Research Questions

Q. How does paradoxical GCN2 activation at low doses impact experimental design?

Low-dose GCN2iB stabilizes GCN2’s kinase domain, inducing transient ISR activation. This complicates data interpretation in studies targeting stress adaptation.

  • Control Strategies :
    • Use GCN2-knockout cells or siRNA to confirm on-target effects.
    • Pair with ISR inhibitors (e.g., 2BAct) to isolate GCN2-dependent signaling .
    • Employ HDX-MS or SPR to map compound-binding kinetics and structural perturbations .

Q. What methodologies resolve cell-type-specific variability in GCN2iB responses?

  • Case Examples :
    • Cancer cells (A375, PC9) : GCN2iB synergizes with EGFR inhibitors (erlotinib) but requires mTORC1 inhibition for maximal efficacy .
    • Neuronal models (CMT2D) : GCN2iB reduces ISR activation (p-eIF2α) and improves motor function, but efficacy depends on tissue-specific tRNA synthetase mutations .
  • Approach : Use multi-omics (RNA-seq, Ribo-seq) to correlate GCN2iB effects with translational regulation and ribosome biogenesis .

Q. How can researchers assess off-target kinase inhibition by GCN2iB?

GCN2iB shows >95% inhibition of MAP2K5, STK10, and ZAK at 1 µM .

  • Mitigation Strategies :
    • Perform kinome-wide profiling (e.g., KINOMEscan) at relevant doses.
    • Use orthogonal inhibitors (e.g., GDC-0879 for RAF) to isolate GCN2-specific phenotypes .

Critical Considerations

  • Storage & Solubility : Dissolve in DMSO (15 mg/mL); store at -80°C for long-term stability. Pre-filter for sterility in cell studies .
  • Ethical Compliance : Not for human use; adhere to institutional biosafety protocols for in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GCN2iB acetate
Reactant of Route 2
Reactant of Route 2
GCN2iB acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.